molecular formula C27H26N2O2S B297967 5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B297967
M. Wt: 442.6 g/mol
InChI Key: LTLKXHYORSIHQV-UYJNXHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiazolidinone and is widely used in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting various signaling pathways. In antimicrobial and antiviral research, it has been shown to disrupt the cell membrane and inhibit viral replication. In drug delivery research, it has been used as a carrier for targeted drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one are complex and depend on the specific application. In anticancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial and antiviral research, it has been shown to disrupt the cell membrane and inhibit viral replication. In drug delivery research, it has been used as a carrier for targeted drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost, difficulty in synthesis, and limited availability.

Future Directions

There are several future directions for research on 5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. These include investigating its potential as a therapeutic agent for various diseases, exploring its use as a drug delivery agent, and further understanding its mechanism of action. Additionally, research on the synthesis of this compound and its derivatives could lead to the development of new and more effective drugs.

Synthesis Methods

The synthesis of 5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the condensation reaction between 4-(Benzyloxy)benzaldehyde and 2-amino-3-ethyl-1,3-thiazolidin-4-one in the presence of 3,4-dimethylphenyl isocyanide. This reaction results in the formation of the desired compound, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

The potential applications of 5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in scientific research are vast. This compound has been extensively studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It has also been investigated for its potential as an enzyme inhibitor and a drug delivery agent.

properties

Product Name

5-[4-(Benzyloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-3-ethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26N2O2S/c1-4-29-26(30)25(32-27(29)28-23-13-10-19(2)20(3)16-23)17-21-11-14-24(15-12-21)31-18-22-8-6-5-7-9-22/h5-17H,4,18H2,1-3H3/b25-17+,28-27?

InChI Key

LTLKXHYORSIHQV-UYJNXHFOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/SC1=NC4=CC(=C(C=C4)C)C

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)SC1=NC4=CC(=C(C=C4)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)SC1=NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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